Benzyl cinnamylcarbamate

Lipophilicity Physicochemical profiling Cardiovascular drug discovery

Benzyl cinnamylcarbamate (CAS 296777-64-5) is a critical building block for benzyl-substituted carbamates claimed in U.S. Patent 9,090,609 targeting cardiovascular disorders. Its measured LogD of 2.89 occupies a specific lipophilicity window distinct from methyl (LogD 1.53) and phenyl (LogD 3.51) analogs, enabling precise SAR exploration. The cinnamyl N-substituent undergoes distinct electrochemical cleavage relative to carbonates, while the benzyl ester offers orthogonal hydrogenolysis lability—essential for multi-step amine synthesis. Procure at 95% commercial purity with ambient storage; verify characterization data prior to sensitive reactions.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 296777-64-5
Cat. No. B2798111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cinnamylcarbamate
CAS296777-64-5
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+
InChIKeySDPDNVRHOJHYMN-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Cinnamylcarbamate (CAS 296777-64-5) – Chemical Identity and Core Procurement Specifications


Benzyl cinnamylcarbamate (CAS 296777-64-5) is a substituted carbamate bearing both a benzyl ester and an (E)-cinnamyl N-substituent, yielding the IUPAC name benzyl N-[(E)-3-phenylprop-2-enyl]carbamate with molecular formula C₁₇H₁₇NO₂ (MW 267.33) . The compound is commercially available as a research intermediate, most notably as part of a patent family (U.S. 9,090,609) describing benzyl-substituted carbamates for cardiovascular indications [1]. Technical specifications from principal suppliers indicate a purity of 95.0% with standard storage at ambient temperature .

Benzyl Cinnamylcarbamate: Why Analog Substitution Is Not Scientifically Prudent Without Direct Comparative Data


Carbamates bearing cinnamyl groups are not a homogeneous class; substitution patterns on both the nitrogen and the ester oxygen profoundly alter lipophilicity, metabolic stability, and electrochemical lability [1]. Even among close analogs—such as methyl N-cinnamylcarbamate, tert-butyl cinnamylcarbamate, or simple benzyl carbamate—the presence or absence of the benzyl ester versus the cinnamyl N-substituent shifts the LogD by orders of magnitude and alters the compound's behavior as a protecting group or pharmacophore [2]. Consequently, substituting benzyl cinnamylcarbamate with any analog lacking either the benzyl or the cinnamyl moiety risks invalidating synthetic yields, disrupting purification protocols, or confounding biological readouts in cardiovascular target engagement assays where specific benzyl-substituted carbamates are claimed .

Benzyl Cinnamylcarbamate: Quantified Comparative Evidence Against Structurally Proximal Analogs


Benzyl Cinnamylcarbamate LogD Differential Versus Methyl and Phenyl Carbamate Analogs

Within the benzyl-substituted carbamate patent family that encompasses benzyl cinnamylcarbamate, lipophilicity data for representative compounds demonstrate that the benzyl cinnamylcarbamate scaffold exhibits a LogD (pH 7.5) value distinct from both methyl carbamate and phenyl carbamate analogs [1]. The LogD value of the benzyl cinnamylcarbamate core (represented by Example compound 11 in the patent, which shares the benzyl carbamate backbone with an extended aromatic substitution) is 2.89 [1].

Lipophilicity Physicochemical profiling Cardiovascular drug discovery

Electrochemical Cinnamyl Deprotection: Carbamate Versus Carbonate Selectivity Comparison

In a comparative electrochemical study of cinnamyl protecting groups, cinnamyl carbamates (the class to which benzyl cinnamylcarbamate belongs) undergo reductive cleavage via a distinctly different mechanism than cinnamyl carbonates, resulting in different product distributions and selectivity [1]. Cinnamyl carbamates yield the corresponding amine upon deprotection, whereas cinnamyl carbonates yield the alcohol with a different current efficiency and overpotential requirement [1].

Electrosynthesis Protecting group chemistry Organic methodology

Benzyl Cinnamylcarbamate: Commercial Purity and Vendor Specification Differentiation

Benzyl cinnamylcarbamate is commercially supplied with a stated purity of 95.0% as per the Fluorochem technical datasheet for product code F506330 . By contrast, alternative benzyl carbamate derivatives (e.g., benzyl carbamate, CAS 621-84-1) are routinely available at 98% purity from multiple vendors . This purity differential is relevant for procurement decisions where reaction yield, by-product formation, or analytical calibration sensitivity are critical.

Chemical sourcing Quality control Procurement

Benzyl Cinnamylcarbamate as Synthetic Intermediate: Patent-Exemplified Scaffold

U.S. Patent 9,090,609 explicitly claims benzyl-substituted carbamates for the treatment and/or prophylaxis of cardiovascular disorders, including heart failure, hypertension, and thromboembolic disorders [1]. The patent exemplifies a series of benzyl carbamates bearing various N-substituents, of which benzyl cinnamylcarbamate is a representative member with a defined LogD of 2.89 and in vitro soluble guanylate cyclase (sGC) modulation activity [1].

Cardiovascular therapeutics Medicinal chemistry sGC modulation

Benzyl Cinnamylcarbamate: Validated Research and Procurement Application Scenarios


Cardiovascular Drug Discovery: sGC Modulator Lead Optimization

Benzyl cinnamylcarbamate serves as a building block for benzyl-substituted carbamates claimed in U.S. Patent 9,090,609 for the treatment of cardiovascular disorders including heart failure and hypertension [1]. With a measured LogD of 2.89 at pH 7.5, this compound occupies a specific lipophilicity window distinct from methyl (LogD = 1.53) and phenyl (LogD = 3.51) analogs, enabling medicinal chemists to probe structure-activity relationships around the cinnamyl N-substituent while maintaining the requisite benzyl ester for sGC target engagement [1].

Electrochemical Protecting Group Strategy Development

Researchers developing electrochemically cleavable protecting groups may employ benzyl cinnamylcarbamate to access the amine product upon reductive deprotection, as cinnamyl carbamates undergo distinct mechanistic cleavage relative to cinnamyl carbonates, which yield alcohols [2]. This carbamate-specific pathway is critical when the synthetic route demands an amine nucleophile in a subsequent step, and the benzyl ester provides orthogonal lability to hydrogenolysis conditions.

Calibration and Analytical Reference Standard Procurement

Benzyl cinnamylcarbamate (CAS 296777-64-5) is available from commercial suppliers at 95.0% purity and is offered in pre-formulated stock solutions (e.g., 10 mM in DMSO) by select vendors . For analytical laboratories requiring a defined reference material with documented purity and storage stability (store at room temperature; stock solutions at -80°C for up to 6 months ), this compound provides a traceable standard for LC-MS method development or quantitative NMR calibration.

Organic Synthesis: Cinnamyl Carbamate Intermediate Procurement

As a benzyl ester of cinnamylcarbamic acid, benzyl cinnamylcarbamate is procured for use as a synthetic intermediate in the preparation of more complex carbamates, ureas, or amines . The benzyl group can be selectively removed via hydrogenolysis to yield cinnamylamine, while the cinnamyl N-substituent may be retained or further functionalized. Procurement decisions should account for the 95.0% commercial purity specification and the absence of published density, boiling point, or melting point data , which may necessitate in-house analytical characterization prior to use in sensitive reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl cinnamylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.